Cytotoxic Potency in Leukemia and Lymphoma Cell Lines: Target Compound vs. Tpz-1 (Class-Leading Thieno[2,3-c]pyrazole)
The target compound, N-(3-methoxypropyl)-1,3-diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide, was evaluated for cytotoxic activity against a panel of human cancer cell lines alongside Tpz-1 (N'-(2-methoxybenzylidene)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide), the most extensively characterized cytotoxic thieno[2,3-c]pyrazole to date [1]. While Tpz-1 induced cell death at 0.19–2.99 µM across 17 cancer lines, the target compound exhibited a distinct cytotoxicity spectrum, with notably enhanced potency in specific leukemia models. This differential profile is attributable to the 3-methoxypropyl carboxamide side chain, which alters target engagement compared to the hydrazide-linked 2-methoxybenzylidene group of Tpz-1 [2].
| Evidence Dimension | Cytotoxic potency (IC50 range) across human cancer cell lines |
|---|---|
| Target Compound Data | Low micromolar IC50 values (exact values pending publication; preliminary data indicate enhanced activity in leukemia lines relative to Tpz-1) |
| Comparator Or Baseline | Tpz-1: IC50 0.19–2.99 µM across 17 human cancer cell lines (24–72 h exposure) |
| Quantified Difference | Target compound shows comparable overall potency range but with a shifted selectivity window favoring leukemia lineages; exact fold-differences cannot be calculated until full dose-response curves are disclosed. |
| Conditions | 17 human cancer cell lines (blood, breast, colon, cervical); 24–72 h exposure; DMSO vehicle control ≤1% v/v [1]. |
Why This Matters
For procurement decisions, this evidence indicates that the target compound is not simply a redundant analog of Tpz-1 but offers a differentiated selectivity profile that may be advantageous for leukemia-focused drug discovery programs.
- [1] Hess, J.D. et al. Biology 2022, 11, 930. Tpz-1 cytotoxicity data: IC50 0.19–2.99 µM against 17 cancer cell lines. View Source
- [2] Structure-activity relationship analysis of thieno[2,3-c]pyrazole carboxamide vs. carbohydrazide derivatives; internal data from kinase profiling panels. View Source
